molecular formula C12H10BrClN2O2 B175098 Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 110821-40-4

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B175098
CAS No.: 110821-40-4
M. Wt: 329.57 g/mol
InChI Key: BWALRXGXGVEXDX-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with bromine, chlorine, and ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of a brominating agent. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The bromination step is crucial and can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the bromine or chlorine atoms.

    Oxidation Reactions: The pyrazole ring can be oxidized under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Dehalogenated pyrazole derivatives.

    Oxidation: Oxidized pyrazole compounds with additional functional groups.

Scientific Research Applications

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Agrochemicals: Employed in the development of pesticides and herbicides due to its bioactive properties.

    Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is unique due to the specific combination of bromine and chlorine substituents on the pyrazole ring, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 5-bromo-1-(4-chlorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O2/c1-2-18-12(17)10-7-15-16(11(10)13)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWALRXGXGVEXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80549902
Record name Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110821-40-4
Record name Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110821-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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